2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
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Overview
Description
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a natural product found in Streptomyces lydicus with data available.
Scientific Research Applications
Synthesis in Biotin Production
A key application of this compound is in the synthesis of biotin (vitamin H). Zav’yalov et al. (2006) developed a method for regioselective chlorination, leading to the synthesis of key compounds in biotin production, including 5-(2-oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, closely related to the compound (Zav’yalov et al., 2006).
Antibacterial Bioactivity
Liang et al. (2016) describe a synthetic route from biotin to 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, showcasing the compound's importance in developing substances with antibacterial bioactivity (Liang et al., 2016).
Coordination Polymers
Altaf and Stoeckli-Evans (2013) studied the reaction of biotin with silver acetate, which involves deprotonation of the carboxylic acid group of biotin, leading to the formation of chiral coordination polymers. This demonstrates its potential in forming complex molecular structures (Altaf & Stoeckli-Evans, 2013).
Advanced Glycation End-Products Formation
Methylglyoxal (MG), a reactive alpha-oxoaldehyde, modifies residues in proteins, forming advanced glycation end-products, including derivatives of the compound . This shows its role in biochemical processes and potential implications in diseases like diabetes (Nemet, Varga-Defterdarović, & Turk, 2006).
Nitric Oxide Synthase Inhibition
Ulhaq et al. (1998) investigated derivatives of the compound for their inhibition of nitric oxide synthases, indicating its potential in developing therapeutic agents (Ulhaq et al., 1998).
Thromboxane Synthase Inhibition
Cozzi et al. (1994) explored compounds combining thromboxane-A2 receptor antagonism and thromboxane synthase inhibition, including derivatives of the compound, demonstrating its potential in cardiovascular disease treatment (Cozzi et al., 1994).
properties
CAS RN |
30868-27-0 |
---|---|
Product Name |
2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid |
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16) |
InChI Key |
UBBSLIBPXCFHDN-UHFFFAOYSA-N |
SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Canonical SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
synonyms |
alpha-methylbiotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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